molecular formula C10H10O4 B1367404 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 26018-52-0

7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No. B1367404
CAS RN: 26018-52-0
M. Wt: 194.18 g/mol
InChI Key: AUSRBNPHZKIVHR-UHFFFAOYSA-N
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Description

“7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular formula of “7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid” is C10H8O4 . The average mass is 192.168 Da and the monoisotopic mass is 192.042252 Da .


Chemical Reactions Analysis

The experimental method involves a short-term and practical reaction of 3-hydroxy-3 H-benzofuran-2-one, and the possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .


Physical And Chemical Properties Analysis

The density of “7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid” is 1.3±0.1 g/cm3 . The boiling point is 352.4±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 63.0±3.0 kJ/mol . The flash point is 166.9±22.3 °C . The index of refraction is 1.617 .

Scientific Research Applications

  • Synthesis and Structural Studies : This compound has been utilized in the synthesis of various chemical derivatives. For example, methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, related to your compound of interest, were prepared and studied for their acylation reactions (Yamaguchi et al., 1984). Similarly, novel derivatives involving this compound were synthesized and analyzed for their structural and optical properties (Jiang et al., 2012).

  • Protective Group in Organic Synthesis : The 4-methoxy-α-methylbenzyl ester, related to your compound, has been used as a protecting group for carboxylic acids. This method is compatible with various functional groups and offers an alternative to traditional reductive debenzylation reactions (Yoo et al., 1990).

  • Natural Product Derivation : Compounds structurally related to 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid have been isolated from natural sources like Piper hispidum. These compounds were subjected to cytotoxicity evaluations, showing moderate activity for certain derivatives (Friedrich et al., 2005).

  • Chemical Transformation Studies : Various chemical transformations of compounds related to 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid have been explored. For instance, the study of oxidative debenzylation to yield specific chemical structures has been documented (Yamaguchi et al., 1984).

  • Antimicrobial Activity : The compound has been used in the synthesis of new pyridine derivatives, which were then screened for their antimicrobial activity. These studies provide insights into the potential biological applications of derivatives of this compound (Patel et al., 2011).

  • Enzymatic Hydrolysis Study : An investigation into the enzymatic hydrolysis of the methyl ester of this compound using enzymes from various animal livers was conducted. This study contributes to the understanding of biotransformation processes of similar compounds (Lendechy et al., 2000).

Safety And Hazards

“7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid” may cause respiratory irritation and causes serious eye irritation .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Seeking effective and low-toxic antifungal drugs has become the focus of current research .

properties

IUPAC Name

7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-4,8H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSRBNPHZKIVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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